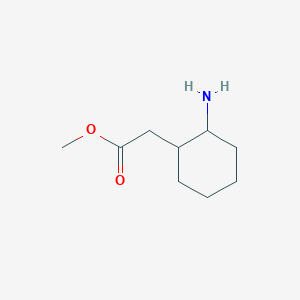

Methyl 2-(2-aminocyclohexyl)acetate

Description

Properties

Molecular Formula |

C9H17NO2 |

|---|---|

Molecular Weight |

171.24 g/mol |

IUPAC Name |

methyl 2-(2-aminocyclohexyl)acetate |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)6-7-4-2-3-5-8(7)10/h7-8H,2-6,10H2,1H3 |

InChI Key |

YPSMNYQBMNDTCP-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CC1CCCCC1N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-(2-aminocyclohexyl)acetate can be synthesized through several methods. One common approach involves the esterification of 2-(2-aminocyclohexyl)acetic acid with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions to ensure complete conversion.

Another method involves the direct amination of methyl 2-cyclohexylacetate using ammonia or an amine source under high pressure and temperature. This method may require the use of a catalyst such as palladium or platinum to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-aminocyclohexyl)acetate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction of the ester group can yield alcohols, while reduction of the amine group can produce primary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.

Substitution: Acyl chlorides or anhydrides in the presence of a base such as pyridine.

Major Products

Oxidation: Formation of cyclohexanone derivatives or carboxylic acids.

Reduction: Formation of cyclohexanol derivatives or primary amines.

Substitution: Formation of amides or other substituted products.

Scientific Research Applications

Methyl 2-(2-aminocyclohexyl)acetate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

Medicine: Explored for its potential therapeutic properties, including its use in drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 2-(2-aminocyclohexyl)acetate involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, while the amine group can form hydrogen bonds or ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers and Stereoisomers

Methyl 2-(1-aminocyclohexyl)acetate (CAS 178242-64-3)

- Molecular Formula: C₉H₁₇NO₂ (identical to the target compound).

- Key Difference: The amino group is at the 1-position of the cyclohexyl ring instead of the 2-position.

- Implications : Altered steric and electronic environments may affect hydrogen bonding, solubility, and interaction with chiral catalysts or biological targets .

Ethyl 2-((1R,2S)-2-aminocyclohexyl)acetate

- Molecular Formula: C₁₀H₁₉NO₂.

- Key Difference : Ethyl ester substituent (vs. methyl) and specified stereochemistry (1R,2S).

- Stereochemistry is critical in enantioselective synthesis or drug activity .

Functional Group Variants

Methyl 2-(4-oxocyclohexyl)acetate (CAS 66405-41-2)

- Molecular Formula : C₉H₁₄O₃.

- Key Difference: A ketone (oxo) group at the 4-position replaces the amino group.

- Implications : The ketone increases polarity and reactivity toward nucleophiles (e.g., Grignard reagents). Lacks amine-specific reactions (e.g., acylation) .

Methyl (2-oxocyclohexyl)acetate (CAS 13672-64-5)

- Molecular Formula : C₉H₁₄O₃.

- Key Difference : Ketone at the 2-position.

- Implications: Proximity of the ketone to the ester may enable conjugate addition reactions, unlike the amino analog .

Non-Amino Derivatives

2-Methylcyclohexyl Acetate (CAS 5726-19-2)

- Molecular Formula : C₉H₁₆O₂.

- Key Difference: Methyl substituent instead of amino.

- Implications: Reduced polarity and hydrogen-bonding capacity. Lower boiling point (~195–200°C estimated) compared to the amino derivative. Used in fragrances rather than pharmaceuticals .

Ethyl 2-[1-(methylamino)cyclohexyl]acetate Hydrochloride (CAS 939760-85-7)

- Molecular Formula: C₁₁H₂₂ClNO₂.

- Key Difference: Methylamino group (secondary amine) and hydrochloride salt.

- Implications: Enhanced water solubility due to the salt form. The methylamino group reduces basicity compared to a primary amine .

Physicochemical and Reactivity Comparisons

Molecular Weight and Polarity

| Compound | Molecular Weight (g/mol) | Key Functional Groups | Polarity Ranking |

|---|---|---|---|

| Methyl 2-(2-aminocyclohexyl)acetate | 171.24 | Amino, ester | High |

| Methyl 2-(4-oxocyclohexyl)acetate | 170.21 | Ketone, ester | Moderate |

| 2-Methylcyclohexyl acetate | 156.23 | Ester, methyl | Low |

- Amino Group Impact: The primary amine in the target compound increases polarity and boiling point relative to non-amino analogs.

Reactivity and Stability

- Amino Group Reactivity: Participates in acylation, Schiff base formation, and coordination chemistry. Susceptible to oxidation .

- Ester Group Reactivity : Hydrolyzes under acidic/basic conditions to carboxylic acids or salts.

- Ketone vs. Amino: Ketones undergo nucleophilic additions (e.g., with hydrazines), while amines are nucleophiles themselves .

Biological Activity

Methyl 2-(2-aminocyclohexyl)acetate, a compound of interest in medicinal chemistry, exhibits various biological activities that warrant detailed exploration. This article synthesizes findings from multiple studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a cyclohexyl ring with an amino group, which contributes to its unique pharmacological profile. The molecular formula is , with a molecular weight of approximately 171.24 g/mol. Its structure allows it to interact with various biological targets, influencing numerous physiological processes.

Biological Activities

1. Neuroactive Effects

Research indicates that this compound may possess neuroactive properties, making it a candidate for the treatment of neurological disorders. Preliminary studies suggest it can modulate neurotransmitter systems, potentially offering therapeutic benefits in conditions such as anxiety and depression.

2. Enzyme Interaction

The compound has been shown to interact with specific enzymes, affecting their activity. This interaction could lead to significant implications in drug development, particularly in designing inhibitors for enzymes involved in disease processes .

3. Cytotoxicity

Some studies have investigated the cytotoxic effects of this compound on various cancer cell lines. Results indicate that it may induce apoptosis in certain cancer cells, highlighting its potential role in cancer therapy .

The biological activity of this compound is primarily attributed to its ability to bind to specific receptors and enzymes within the body. These interactions can lead to modulation of signaling pathways involved in neurotransmission and cellular growth regulation. The exact mechanisms are still under investigation but are believed to involve:

- Receptor Binding : Interaction with neurotransmitter receptors (e.g., adrenergic and muscarinic receptors) may mediate its neuroactive effects.

- Enzyme Modulation : Inhibition or activation of enzymes related to metabolic pathways can affect cellular responses and disease progression.

Comparative Analysis

To better understand the uniqueness of this compound, a comparison with similar compounds is provided below:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Methyl 2-(1-aminocyclobutyl)acetate | C9H15N O2 | Smaller cyclobutyl ring; different steric effects |

| Methyl 2-amino-3-cyclopropylacetate | C8H13N O2 | Smaller cyclopropyl structure; distinct reactivity |

| Methyl 2-(4-aminocyclohexyl)acetate | C10H17N O2 | Similar structure; potential for different pharmacological effects |

This table illustrates how this compound stands out due to its larger cyclohexane structure, which may confer unique biological properties compared to its analogs.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Neuropharmacology Study : A study investigated the compound's effects on anxiety-like behavior in rodent models. Results demonstrated significant reductions in anxiety levels compared to control groups, suggesting potential for treating anxiety disorders.

- Cancer Treatment Research : Another study assessed the cytotoxicity of this compound on human cancer cell lines. The findings indicated that the compound induced apoptosis through caspase activation pathways, positioning it as a promising candidate for further development in oncology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.